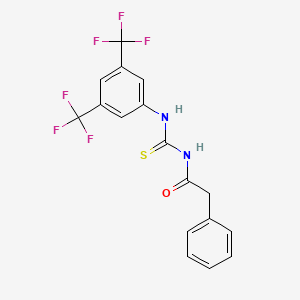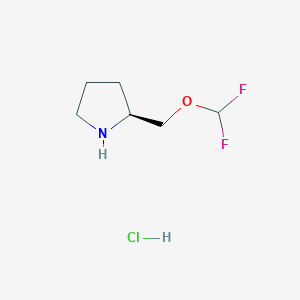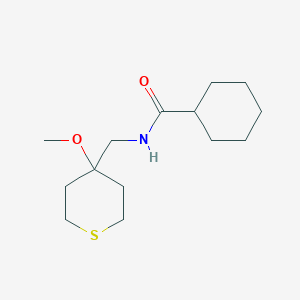
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other compounds.科学的研究の応用
PET Tracers for Neurological Disorders
- Neuroimaging : A study by García et al. (2014) described the development of PET tracers based on derivatives of cyclohexanecarboxamide. These tracers are selective and high-affinity antagonists of 5-HT1A receptors, useful for studying neuropsychiatric disorders.
Crystal Structure Analysis
- Molecular Structure Studies : Özer et al. (2009) conducted a study on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, focusing on their crystal structure. This research provides insights into the molecular conformation and characteristics of such compounds (Özer et al., 2009).
Radioligand Development
- Imaging of Serotonin Receptors : Choi et al. (2015) explored the use of a cyclohexanecarboxamide derivative as a PET radioligand for imaging serotonin 1A receptors in humans. This compound is considered as a potential tool for quantifying 5-HT1A receptors, important in understanding various psychiatric conditions (Choi et al., 2015).
Chemical Synthesis and Characterization
- New Class of Compounds : Sañudo et al. (2006) synthesized a new class of compounds, including derivatives of cyclohexanecarboxamide, which may have applications in various chemical and pharmaceutical areas (Sañudo et al., 2006).
- Nicotinamide Derivatives : Dyachenko et al. (2015) reported the synthesis of nicotinamide derivatives based on the reaction of thiopyrans, demonstrating the chemical versatility of compounds related to cyclohexanecarboxamide (Dyachenko et al., 2015).
Pharmacological Applications
- Antiviral Agents : A study by Watson et al. (2005) investigated the use of a derivative of cyclohexanecarboxamide as a potent noncompetitive allosteric antagonist of the CCR5 receptor, with implications in HIV treatment (Watson et al., 2005).
Safety And Hazards
This involves examining any safety concerns associated with the compound. It includes looking at the compound’s toxicity, flammability, and environmental impact.
将来の方向性
This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be developed.
I hope this general approach is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a chemistry professional. Please note that handling chemicals should always be done with appropriate safety precautions and under the supervision of a trained professional.
特性
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2S/c1-17-14(7-9-18-10-8-14)11-15-13(16)12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAPNBWDDJMHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2807729.png)
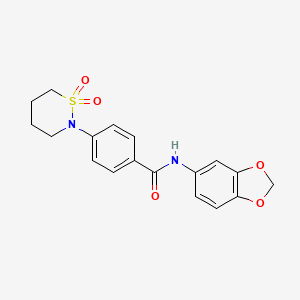
![1-Methyl-4-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2807734.png)
![N-(3,4-dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2807737.png)
![2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2807738.png)
![5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2807739.png)
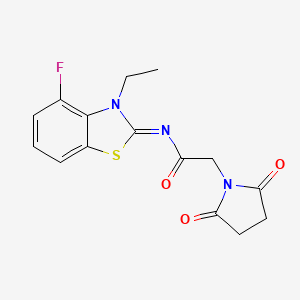
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2807743.png)
![N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2807744.png)
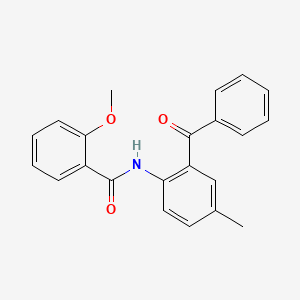
![2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2807747.png)
